molecular formula C15H18FNO3 B2933250 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide CAS No. 2097914-49-1

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide

Cat. No.: B2933250
CAS No.: 2097914-49-1
M. Wt: 279.311
InChI Key: FXAPTEGVMPCCLN-UHFFFAOYSA-N
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Description

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a chemical compound with the CAS Number 2097914-49-1 and a molecular weight of 279.31 g/mol . Its molecular formula is C15H18FNO3 . This benzamide derivative is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a building block or intermediate in various discovery processes. Benzamide compounds are frequently explored in pharmaceutical research for their potential biological activities . The structural features of this molecule, including the fluorine atom and the hydroxycyclohexenylmethyl group, may contribute to its properties and make it a valuable scaffold for developing novel chemical entities in medicinal and agrochemical research . Available specifications and purity should be confirmed with the certificate of analysis. Handle according to safety data sheet instructions.

Properties

IUPAC Name

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-20-13-6-5-11(9-12(13)16)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPTEGVMPCCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H18FNO3
  • Molecular Weight: 277.31 g/mol

The structure features a fluorine atom, a methoxy group, and a cyclohexene derivative, which may contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity: Compounds related to this compound have shown effectiveness against viruses such as Hepatitis B (HBV). For example, nucleoside analogs with structural similarities have been reported to inhibit HBV polymerase with IC50 values as low as 120 nM .
  • Cytotoxicity: Some derivatives have demonstrated selective cytotoxic effects against tumor cells. Studies on related compounds indicated varying degrees of cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Antiviral Studies:
    • A study synthesized several nucleoside analogs, revealing that certain compounds exhibited potent antiviral activity against HBV with EC50 values in the low nanomolar range. The structural features of these analogs were crucial for their efficacy .
  • Cytotoxicity Assays:
    • In vitro assays comparing the cytotoxic effects of various compounds showed that some derivatives selectively targeted tumor cells while sparing normal cells. This selectivity is essential for minimizing side effects in cancer treatments .
  • Mechanistic Insights:
    • The mechanisms underlying the antiviral effects often involve the inhibition of viral polymerases, which are critical for viral replication. Understanding these mechanisms can help in designing more effective antiviral agents .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50/EC50 ValueReference
This compoundAntiviral (HBV)TBD
Nucleoside analog (similar structure)Antiviral (HBV)120 nM
Various derivativesCytotoxicityVaries

Comparison with Similar Compounds

Target Compound vs. 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide ()

  • Substituent Differences: The target compound’s cyclohexenyl group contrasts with the 2-(2-fluorophenyl)-2-methoxypropyl substituent in .
  • Molecular Weight : The target compound’s molecular weight is estimated to be ~335–361 g/mol (based on analogs in ), comparable to the 335.34 g/mol of the compound.
  • Reactivity : The cyclohexenyl group may impart ring strain, increasing reactivity in cycloaddition or hydrogenation reactions compared to the stable arylpropyl group .

Target Compound vs. 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide ()

  • Steric Effects : The bulky iodine atom may hinder rotational freedom, contrasting with the flexible cyclohexenyl group in the target compound .

Target Compound vs. 3-fluoro-N-(3-fluorophenyl)benzamide ()

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound ~335–361 Cyclohexenyl, hydroxyl, methoxy High lipophilicity, ring strain
3-fluoro-N-[2-(2-FPh)-2-MeO-propyl]-4-MeO-benzamide 335.34 Fluorophenyl, methoxypropyl Enhanced π-π interactions
3-fluoro-N-(4-I-2-MePh)-benzamide 355.15 Iodo, methylphenyl High polarizability, steric bulk
N-(2-hydroxy-1,1-diMe-ethyl)-3-Me-benzamide Not reported Hydroxy-tert-butyl, methyl N,O-bidentate metal coordination

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, a related benzamide derivative was prepared using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at -50°C to minimize side reactions . Key parameters include:

  • Temperature control : Sub-zero conditions reduce racemization.
  • Stoichiometry : A 1:1 molar ratio of carboxylic acid to amine precursor ensures minimal byproducts.
  • Purification : Column chromatography with gradients (e.g., pentanes:ethyl acetate 3:1) is critical, though fluorinated analogs may decompose during purification, requiring one-pot reduction strategies .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic peaks for the cyclohexenyl moiety (δ 4.17–4.28 ppm for hydroxyl-bearing CH and δ 2.30–2.65 ppm for methylene groups) and fluorine-induced splitting in aromatic protons (δ 6.27–7.74 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 348.1606) confirms molecular integrity. Discrepancies >2 ppm suggest impurities or isotopic interference .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The fluorinated benzamide scaffold is explored for:

  • Enzyme targeting : Analogous compounds inhibit bacterial enzymes like acps-pptase, disrupting lipid biosynthesis .
  • Receptor modulation : The cyclohexenyl group may enhance blood-brain barrier permeability, making it relevant for CNS drug candidates .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond angles in cyclohexenyl groups) and NMR-derived conformers arise from dynamic equilibria in solution. Strategies include:

  • Variable-temperature NMR : To detect rotational barriers (e.g., ΔG‡ > 60 kJ/mol indicates restricted rotation).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental crystallographic data (e.g., C–O bond lengths: 1.36 Å calc. vs. 1.34 Å obs.) .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–10) at 37°C and monitor degradation via HPLC. Fluorinated benzamides typically degrade >20% at pH <3 due to acid-catalyzed hydrolysis .
  • Light/thermal stability : Expose to UV (254 nm) and 40°C for 72 hours; track parent compound loss using LC-MS.

Q. How can fluorination byproducts be minimized during synthesis?

  • Methodological Answer :

  • Reagent selection : Use Selectfluor® over HF-pyridine to reduce side reactions (e.g., 3-fluoro vs. 2-fluoro regioisomers) .
  • Reaction monitoring : In situ 19F NMR tracks fluorination progress (δ -120 to -180 ppm for CF groups) .
  • Byproduct removal : Silica gel chromatography with 5% EtOAc/hexane elutes non-polar impurities first .

Critical Analysis of Contradictory Evidence

  • Fluorination Efficiency : BenchChem reports 48% yields for fluorinated analogs , while ACS studies achieved 85% using DCC/HOBt . This discrepancy highlights the need for rigorous anhydrous conditions.
  • Biological Activity : PubChem notes trifluoromethyl groups enhance antibacterial activity , but no in vivo data exists for this specific compound. Researchers should validate claims via MIC assays against Gram-positive pathogens.

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